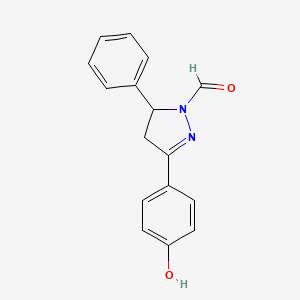
3-(4-hydroxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-hydroxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a pyrazole derivative that has shown promising results in various studies, particularly in the field of biochemistry and physiology.
Mechanism of Action
The mechanism of action of 3-(4-hydroxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde is not fully understood, but it is believed to involve the binding of the compound to metal ions in the active site of enzymes. This binding leads to the inhibition of enzyme activity, which can have a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-hydroxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde are varied and depend on the specific enzyme or system being targeted. Inhibition of tyrosinase, for example, can lead to a reduction in melanin production, which has potential applications in the treatment of hyperpigmentation disorders. Inhibition of lipoxygenase, on the other hand, can lead to a reduction in inflammation, which has potential applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(4-hydroxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde in lab experiments is its relatively simple synthesis method and high yield. Additionally, the compound has been shown to have a high affinity for metal ions, making it a useful tool for studying metal-dependent enzymes. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 3-(4-hydroxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. One area of interest is in the development of new inhibitors for metal-dependent enzymes, particularly those involved in disease processes such as cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research. Finally, the development of new synthesis methods for 3-(4-hydroxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde could lead to improved yields and greater accessibility for researchers.
Synthesis Methods
The synthesis of 3-(4-hydroxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde involves the reaction of 4-hydroxybenzaldehyde and phenylhydrazine with acetic anhydride in the presence of a catalytic amount of sulfuric acid. The resulting product is then treated with sodium hydroxide to obtain the final compound. This method has been reported to have a high yield and is relatively simple to carry out.
Scientific Research Applications
3-(4-hydroxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde has been extensively studied for its potential applications in scientific research. One of the primary areas of interest is in the field of biochemistry, where this compound has been shown to inhibit the activity of enzymes such as tyrosinase and lipoxygenase. This inhibition has been attributed to the presence of the pyrazole ring, which is known to have a high affinity for metal ions.
properties
IUPAC Name |
5-(4-hydroxyphenyl)-3-phenyl-3,4-dihydropyrazole-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c19-11-18-16(13-4-2-1-3-5-13)10-15(17-18)12-6-8-14(20)9-7-12/h1-9,11,16,20H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKSCGDOEFCOGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)O)C=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}piperidin-3-yl)pyrimidin-4(3H)-one](/img/structure/B6052848.png)
![methyl 2-{[(4-ethoxyphenyl)acetyl]amino}-5-(1-phenylethyl)-3-thiophenecarboxylate](/img/structure/B6052854.png)
![N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B6052859.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide](/img/structure/B6052861.png)
![2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-(2-isopropoxyphenyl)acetamide](/img/structure/B6052863.png)
![1-[3-(1,2-oxazinan-2-yl)propanoyl]-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6052875.png)
![2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-N-(2-methylphenyl)acrylamide](/img/structure/B6052886.png)
![N-(4-fluorophenyl)-2-[3-[4-methyl-3-(propionylamino)phenyl]-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B6052893.png)
![ethyl 3-(4-fluorobenzyl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6052900.png)
![3-[2-(1-azocanyl)-2-oxoethyl]-4-(1-naphthylmethyl)-2-piperazinone](/img/structure/B6052904.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B6052906.png)

![3,5-diethoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B6052927.png)